CB1 Receptor Inverse Agonism: Substitution-Dependent Functional Activity
The compound is explicitly claimed in patent CA2528785A1 as a 2-amidobenzothiazole CB1 receptor inverse agonist, with the 6-chloro-4-methyl-2,3-dimethoxy substitution pattern identified as an active embodiment [1]. In contrast, the unsubstituted benzamide analog N-(1,3-benzothiazol-2-yl)benzamide lacks the halogen and methoxy groups required for potent CB1 inverse agonism within this series [1]. The patent defines compounds of Formula (I) where R1, R2, R3, R3a, and R3b substitutions modulate CB1 activity; the specific 6-chloro-4-methyl-2,3-dimethoxy configuration is described as providing inverse agonist activity distinct from neutral antagonists or silent ligands in the same scaffold [1].
| Evidence Dimension | CB1 receptor inverse agonist activity (structural basis for functional differentiation) |
|---|---|
| Target Compound Data | Claimed as active CB1 inverse agonist; specific substitution pattern (6-chloro, 4-methyl, 2,3-dimethoxy) defined in patent claims |
| Comparator Or Baseline | Unsubstituted N-(1,3-benzothiazol-2-yl)benzamide: no CB1 inverse agonist activity claimed |
| Quantified Difference | Qualitative differentiation based on patent disclosure; quantitative functional data (EC50/IC50) not publicly available |
| Conditions | Patent CA2528785A1; in vitro CB1 receptor functional assays |
Why This Matters
Investigators requiring CB1 inverse agonist tool compounds must select the exact substitution pattern disclosed, as unsubstituted or differently substituted analogs may exhibit distinct functional profiles (neutral antagonism, partial agonism, or inactivity).
- [1] Hoffmann-La Roche AG. 2-Amidobenzothiazoles as CB1 Receptor Inverse Agonists. Canadian Patent CA2528785A1. Filed 2004-06-11. View Source
